molecular formula C16H15BrN4O B12733466 Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- CAS No. 104186-20-1

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl-

Cat. No.: B12733466
CAS No.: 104186-20-1
M. Wt: 359.22 g/mol
InChI Key: XIWVPSOJHXCXDB-UHFFFAOYSA-N
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Description

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- is a complex organic compound that features a phenol group substituted with a bromophenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the bromophenyl group yields phenyl derivatives .

Scientific Research Applications

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- involves its interaction with specific molecular targets. The bromophenyl-tetrazole moiety can interact with various enzymes and receptors, modulating their activity. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- is unique due to the combination of the phenol group with the bromophenyl-tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

104186-20-1

Molecular Formula

C16H15BrN4O

Molecular Weight

359.22 g/mol

IUPAC Name

4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-16(18-19-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3

InChI Key

XIWVPSOJHXCXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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